molecular formula C17H15NO2S B2847726 N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207048-22-3

N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No. B2847726
CAS RN: 1207048-22-3
M. Wt: 297.37
InChI Key: GSWLMYDXVVIWMG-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. The “N-(2-(methylthio)phenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methylthio (CH3-S-) group attached. The “3-oxo-2,3-dihydro-1H-indene-1-carboxamide” part suggests the presence of an indene (a fused ring system consisting of a benzene ring and a cyclopentene ring) that has been hydrogenated (made more saturated), with a carboxamide (a carboxylic acid amide) group and a ketone group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The phenyl group might undergo electrophilic aromatic substitution reactions, the methylthio group could potentially be oxidized, and the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzothiazole derivatives, including 2-arylbenzothiazoles, serve as privileged scaffolds in medicinal chemistry. The 2nd position of benzothiazole is particularly crucial for biological activity. Researchers have explored modifications at this position to develop potent drug candidates. Notably, 2-substituted benzothiazoles have been investigated for their anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, and anti-inflammatory properties . The compound could be a valuable lead for designing novel therapeutics.

Synthetic Strategies and Heterocyclic Chemistry

The synthesis of 2-arylbenzothiazoles has been an active area of research. Various synthetic approaches have been developed, including multicomponent reactions and transition metal-catalyzed methods. For instance, Goya-Jorge et al. reported a novel method using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by palladium complexes . Understanding these synthetic pathways aids researchers in designing efficient routes for accessing this scaffold.

Cancer Research and Chemotherapy

Benzimidazole derivatives, structurally related to benzothiazoles, have shown promise in cancer treatment. The compound’s 2-phenylbenzimidazole analogs were synthesized and evaluated for their bioactivity against cancer cell lines (A549, MDA-MB-231, and PC3). Substituent groups on the benzimidazole ring significantly influenced their efficacy . Investigating similar analogs of our compound may reveal potential anti-cancer properties.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols. The specific hazards associated with this compound would depend on its reactivity and toxicity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-21-16-9-5-4-8-14(16)18-17(20)13-10-15(19)12-7-3-2-6-11(12)13/h2-9,13H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWLMYDXVVIWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

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